

# Ciprofloxacin hydrochloride monohydrate purity assessment

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## Compound Focus: Ciprofloxacin hydrochloride monohydrate

CAS No.: 86393-32-0

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## Experimental Protocols for Purity Assessment

The following tables summarize the core parameters for two established methods.

**Table 1: RP-HPLC Method for Simultaneous Quantification [1]**

This method is designed for analyzing Ciprofloxacin in a complex formulation with other active ingredients, demonstrating its specificity.

Parameter	Description
Objective	Simultaneous quantification of Ciprofloxacin, Curcumin, and Piperine in a topical dosage form [1].
Instrumentation	HPLC (LC 2030 Shimadzu) with UV detection [1].
Wavelength	278 nm [1].
Linearity	Correlation coefficient ( $r^2$ ) of 0.9957 for Ciprofloxacin [1].
Validation	Validated per ICH Q2(R1) guidelines for specificity, accuracy, precision, and linearity [1].

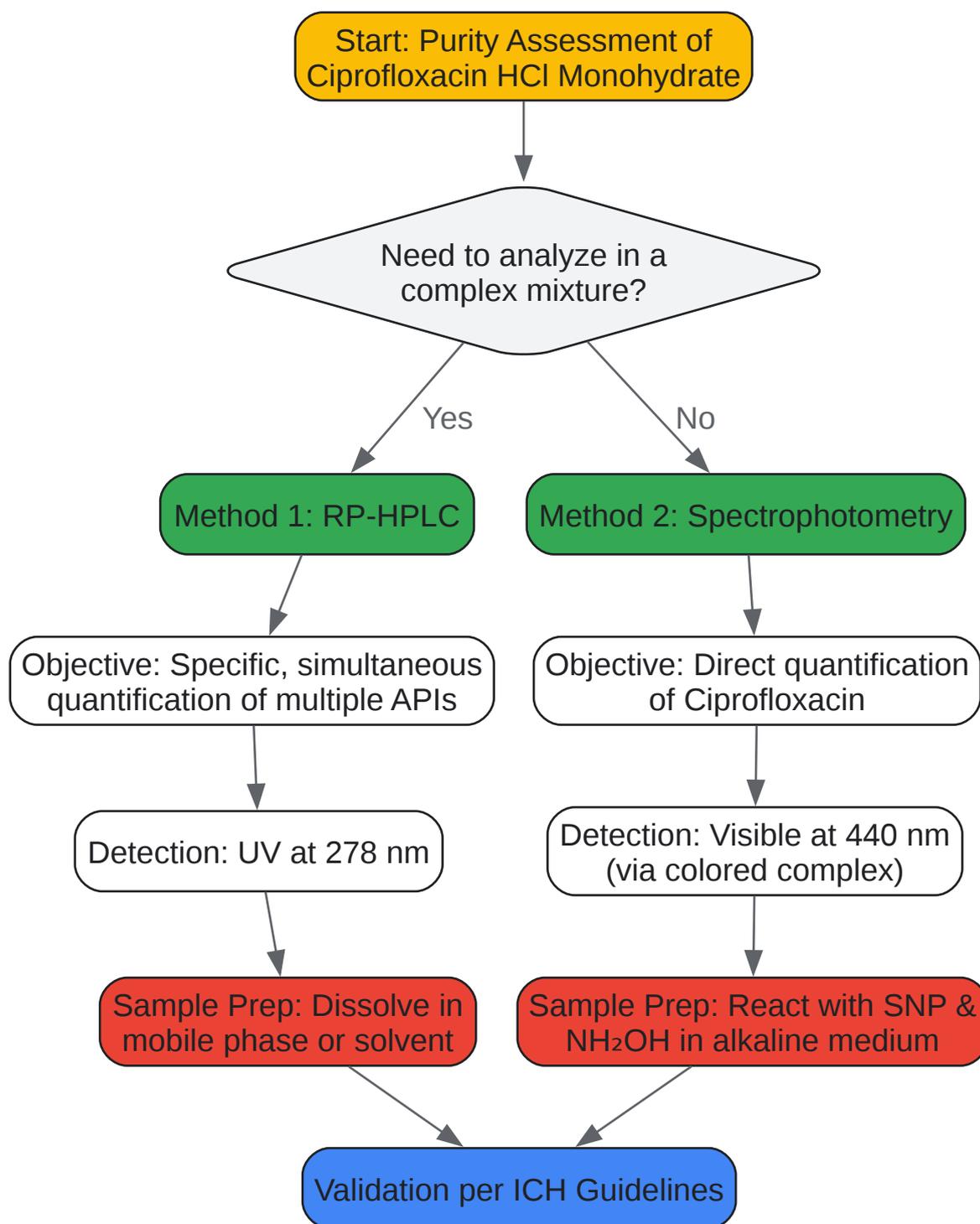
**Table 2: Spectrophotometric Method for Ciprofloxacin Determination [2]**

This method offers a simpler, cost-effective alternative for quantifying Ciprofloxacin in pharmaceutical preparations.

Parameter	Description
<b>Objective</b>	Quantification of Ciprofloxacin in pure form and pharmaceutical preparations via charge-transfer complex [2].
<b>Principle</b>	Reaction of the drug's secondary amine with sodium nitroprusside (SNP) and hydroxylamine in an alkaline medium [2].
<b>Instrumentation</b>	UV-Visible spectrophotometer with 1.0 cm quartz cells [2].
<b>Wavelength</b>	440 nm [2].
<b>Linear Range</b>	50.0 - 250.0 µg/mL [2].
<b>Validation</b>	Validation included interference studies, accuracy, precision, and application to pharmaceutical formulations [2].

## Workflow for Purity Analysis

The diagram below outlines the general decision-making and experimental workflow for assessing the purity of **Ciprofloxacin hydrochloride monohydrate** using these methods.



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## Interpretation of Experimental Data

To effectively utilize these methods, consider the following:

- **Method Selection:** The RP-HPLC method is a stability-indicating assay, crucial for separating and quantifying the main drug from its degradation products, especially in formulation development [1]. The spectrophotometric method is simpler and faster, suitable for raw material quantification or less complex formulations [2].
- **Key Parameters:** For HPLC, the correlation coefficient ( $r^2 > 0.995$ ) confirms the method's suitability for quantitative analysis. For spectrophotometry, the formation of a colored complex with a distinct absorbance peak at 440 nm is the foundation for accurate measurement [1] [2].
- **Sample Preparation:** Note the critical difference. The spectrophotometric method requires a specific chemical reaction to produce a measurable signal, whereas HPLC typically involves dissolving the sample in a suitable solvent [2] [1].

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## References

1. Stability-indicating RP-HPLC method development and ... [sciencedirect.com]
2. Spectrophotometric Method for the Determination of ... [mdpi.com]

To cite this document: Smolecule. [Ciprofloxacin hydrochloride monohydrate purity assessment].

Smolecule, [2026]. [Online PDF]. Available at:

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